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Compound of Interest

Compound Name: 3-Phenanthrol

Cat. No.: B023604 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 3-Phenanthrol (also

known as 3-hydroxyphenanthrene), a metabolite of phenanthrene.[1][2] The information

presented is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis. This document covers Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both quantitative

data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

molecules. For 3-Phenanthrol, both ¹H and ¹³C NMR data provide critical insights into its

carbon-hydrogen framework.

The ¹H NMR spectrum reveals information about the chemical environment of the hydrogen

atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Phenanthrol
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Chemical Shift (δ) in ppm Description

8.53 - 8.48 Multiplet

8.02 - 8.01 Multiplet

7.88 - 7.77 Multiplet

7.68 - 7.55 Multiplet

7.17 - 7.14 Multiplet

Data sourced from PubChem CID 95724.[3]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenanthrol
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Chemical Shift (δ) in ppm

154.32

132.43

131.89

130.30

129.53

128.54

126.82

126.75

126.55

126.19

124.59

122.74

116.68

106.95

Data sourced from PubChem CID 95724.[3]

The following protocol outlines the typical procedure for acquiring NMR spectra of a solid

sample like 3-Phenanthrol.

Sample Preparation: A small quantity of 3-Phenanthrol is dissolved in a deuterated solvent.

For the data presented, Chloroform-d (CDCl₃) was used.[3] Tetramethylsilane (TMS) is

typically added as an internal standard for referencing the chemical shifts to 0 ppm.[4]

Instrumentation: The spectra were acquired on a JEOL spectrometer.[3] The ¹H NMR

spectrum was recorded at a frequency of 400 MHz, and the ¹³C NMR spectrum was

recorded at 100.54 MHz.[3]
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Data Acquisition: The prepared sample in an NMR tube is placed into the spectrometer's

magnet. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope (1.1%), multiple

scans are typically acquired and averaged to improve the signal-to-noise ratio.[5][6]

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier

transform to generate the frequency-domain spectrum. This is followed by phase correction

and baseline correction to produce the final spectrum for analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3-Phenanthrol is characterized by absorption bands corresponding to its

hydroxyl and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for 3-Phenanthrol

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3600 O-H Stretch (free) Phenolic Hydroxyl

3500-3200 O-H Stretch (H-bonded) Phenolic Hydroxyl

3100-3000 C-H Stretch Aromatic Ring

1600-1450 C=C Stretch Aromatic Ring

~1200 C-O Stretch Phenolic Ether

900-675 C-H Bending (out-of-plane) Aromatic Ring

Note: The specific peak values for 3-Phenanthrol were not available. The data presented are

typical ranges for the functional groups present in the molecule.[7][8]

The provided data was obtained using the KBr wafer (or disc) technique.[3]

Sample Preparation: Approximately 1-2 mg of solid 3-Phenanthrol is finely ground in an

agate mortar. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)
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powder is added and thoroughly mixed with the sample.[9]

Disc Formation: The mixture is transferred to a die and compressed under high pressure

(several tons) using a hydraulic press to form a thin, transparent pellet.[9][10] The

transparency is crucial to allow infrared radiation to pass through.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum (of air or a pure KBr pellet) is recorded first. Then, the sample

spectrum is recorded. The instrument measures the transmittance or absorbance of infrared

radiation as a function of wavenumber (cm⁻¹).[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly

useful for analyzing compounds with conjugated π-electron systems, such as the aromatic

rings in 3-Phenanthrol.

The UV-Vis spectrum of 3-Phenanthrol is expected to show absorptions characteristic of its

extended aromatic system. The presence of the hydroxyl group can also influence the

absorption maxima. While a specific spectrum for 3-Phenanthrol is not readily available, data

from similar compounds like phenol and other phenanthrene derivatives allow for an educated

prediction.[11]

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 3-Phenanthrol

Expected λmax Range
(nm)

Transition Type Chromophore

~250 - 280 π → π Phenanthrene Ring System

~300 - 350 π → π Extended Conjugation

Note: These are estimated values. Phenol exhibits a λmax at 275 nm.[12] The extended

conjugation in the phenanthrene structure is expected to cause a bathochromic (red) shift to

longer wavelengths compared to simpler aromatic compounds like benzene, which shows

primary bands around 184 nm and 204 nm, and a secondary band at 255 nm.[13]
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The standard procedure for obtaining a UV-Vis spectrum is as follows:

Solvent Selection: A solvent that does not absorb in the UV-Vis region of interest must be

chosen. Common solvents include ethanol, methanol, cyclohexane, and water.[14]

Sample Preparation: A dilute solution of 3-Phenanthrol is prepared by dissolving a precisely

weighed amount of the compound in the chosen solvent to a known volume.

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[15]

Data Acquisition: A cuvette filled with the pure solvent is placed in the reference beam path

to serve as a blank. An identical cuvette containing the sample solution is placed in the

sample beam path. The instrument scans a range of wavelengths (e.g., 200-400 nm) and

records the absorbance at each wavelength. The absorbance of the blank is automatically

subtracted from the sample's absorbance.[15]

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 3-Phenanthrol.
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General Workflow for Spectroscopic Analysis of 3-Phenanthrol
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Caption: Workflow for the spectroscopic analysis of 3-Phenanthrol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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